molecular formula C16H18N4O6S B11314101 2-hydroxy-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11314101
M. Wt: 394.4 g/mol
InChI Key: PCTAJRFLAJJDRQ-UHFFFAOYSA-N
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Description

2-HYDROXY-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a dihydropyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups onto the phenyl or morpholine rings .

Scientific Research Applications

2-HYDROXY-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine-containing molecules and dihydropyrimidine derivatives. Examples include:

Uniqueness

What sets 2-HYDROXY-4-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N4O6S

Molecular Weight

394.4 g/mol

IUPAC Name

6-methyl-N-[2-(morpholine-4-carbonyl)phenyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C16H18N4O6S/c1-10-13(14(21)18-16(23)17-10)27(24,25)19-12-5-3-2-4-11(12)15(22)20-6-8-26-9-7-20/h2-5,19H,6-9H2,1H3,(H2,17,18,21,23)

InChI Key

PCTAJRFLAJJDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

Origin of Product

United States

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